C-I Bond Dissociation Energy: Reactivity Advantage for Oxidative Addition
The 3-iodo substituent on the target compound exhibits a C-I bond dissociation energy (BDE) of 213 kJ/mol, compared with 285 kJ/mol for the C-Br bond in tert-butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate (CAS 2167422-73-1) and 327 kJ/mol for the C-Cl bond in 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1) [1]. The lower BDE translates directly to a lower kinetic barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions. Palladium atom oxidative insertion efficiency follows the established order C-I > C-Br > C-Cl [2]. This means the 3-iodo compound can undergo cross-coupling under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) or achieve higher conversion in challenging substrate contexts compared to its 3-bromo and 3-chloro analogs.
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE, kJ/mol) |
|---|---|
| Target Compound Data | C-I: 213 kJ/mol |
| Comparator Or Baseline | C-Br: 285 kJ/mol (CAS 2167422-73-1, tert-butyl 3-bromo analog); C-Cl: 327 kJ/mol (CAS 143696-95-1, 3-chloroimidazo[1,2-a]pyrimidine) |
| Quantified Difference | C-I BDE is 72 kJ/mol (25%) lower than C-Br; 114 kJ/mol (35%) lower than C-Cl |
| Conditions | Standard bond dissociation enthalpy values for carbon-halogen single bonds in organic compounds, from Huheey et al., Inorganic Chemistry, 4th ed. (1993), as tabulated in LibreTexts |
Why This Matters
A 25-35% lower bond dissociation energy translates to substantially faster oxidative addition kinetics, enabling more efficient Pd-catalyzed cross-coupling with reduced catalyst loading, lower temperature, or shorter reaction times compared to bromo and chloro analogs.
- [1] LibreTexts Chemistry. 8.8: Strength of Covalent Bonds. Table of Average Bond Energies: C-I = 213 kJ/mol, C-Br = 285 kJ/mol, C-Cl = 327 kJ/mol. Source data: Huheey JE, Keiter EA, Keiter RL. Inorganic Chemistry, 4th ed. 1993. View Source
- [2] ChemInform Abstract: Metal Atom Reactions with Fluorocarbons Part 7. Synthesis Employing Oxidative Insertion of Palladium Atoms into Aryl, Alkyl, and Acyl Carbon-Halogen Bonds. Efficiency of insertion: C-I > C-Br > C-Cl. View Source
